molecular formula C16H16ClNO4 B5741834 3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide CAS No. 433967-02-3

3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

Cat. No. B5741834
CAS RN: 433967-02-3
M. Wt: 321.75 g/mol
InChI Key: HCAYCDXYGKSYRT-UHFFFAOYSA-N
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Description

3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, commonly known as CDMB, is a synthetic compound used in scientific research. It belongs to the class of benzamide derivatives and has been found to have potential applications in various fields of research.

Scientific Research Applications

CDMB has been found to have potential applications in various fields of scientific research, including cancer research, neuropharmacology, and drug discovery. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for anticancer drug development. CDMB has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have potential as a therapeutic agent for chronic pain management.

Mechanism of Action

The exact mechanism of action of CDMB is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, such as histone deacetylases and phosphodiesterases, which play a role in cancer cell growth and neurodegeneration. CDMB has also been found to modulate the activity of ion channels and receptors, which could explain its potential therapeutic effects in chronic pain management.
Biochemical and Physiological Effects
CDMB has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which could explain its anticancer activity. In animal models of Alzheimer's disease, it has been found to reduce amyloid-beta deposition and improve cognitive function. Additionally, it has been shown to have analgesic effects in animal models of chronic pain.

Advantages and Limitations for Lab Experiments

CDMB has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield using various methods. It is also stable and can be stored for long periods without degradation. However, one limitation of CDMB is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, there is limited information available on its toxicity and pharmacokinetics, which could limit its potential as a therapeutic agent.

Future Directions

There are several future directions for research on CDMB. One area of interest is its potential as an anticancer drug. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in vivo. Another area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to determine its pharmacokinetics and toxicity in vivo, which could aid in the development of CDMB as a therapeutic agent.

Synthesis Methods

CDMB can be synthesized using various methods, including condensation of 3-chloro-4-methoxybenzoic acid and 2,4-dimethoxyaniline in the presence of a dehydrating agent, such as thionyl chloride. Another method involves the reaction of 3-chloro-4-methoxybenzoyl chloride with 2,4-dimethoxyaniline in the presence of a base, such as triethylamine. The yield of CDMB using these methods ranges from 60% to 80%.

properties

IUPAC Name

3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c1-20-11-5-6-13(15(9-11)22-3)18-16(19)10-4-7-14(21-2)12(17)8-10/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAYCDXYGKSYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

CAS RN

433967-02-3
Record name 3-CHLORO-N-(2,4-DIMETHOXYPHENYL)-4-METHOXYBENZAMIDE
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